3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0691945
InChI:
InChI=1S/C16H15N3O3S2/c1-9-3-4-11(7-10(9)2)15(20)19-16-18-13-6-5-12(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20)
SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C
Molecular Formula:
C16H15N3O3S2
Molecular Weight:
361.4 g/mol
3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC0691945
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N3O3S2/c1-9-3-4-11(7-10(9)2)15(20)19-16-18-13-6-5-12(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
| Standard InChI Key | RUJPQIMZJNINMC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C |
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